molecular formula C10H7BrN2 B1286401 5-Bromo-2-phenylpyrimidine CAS No. 38696-20-7

5-Bromo-2-phenylpyrimidine

Cat. No.: B1286401
CAS No.: 38696-20-7
M. Wt: 235.08 g/mol
InChI Key: ZZKCBZDJCZZPSM-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C10H7BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylpyrimidine typically involves the reaction of 2-bromomalonaldehyde with amidine compounds. This one-step reaction is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using practical processes. For instance, starting with dimethyl terephthalate, the compound can be prepared through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as nucleophiles under microwave irradiation.

    Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs.

Major Products: The major products formed from these reactions include various substituted pyrimidine compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

5-Bromo-2-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine derivatives have been shown to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions contribute to the compound’s anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-phenylpyrimidine is unique due to the presence of both a bromine atom and a phenyl group, which enhances its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research.

Properties

IUPAC Name

5-bromo-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCBZDJCZZPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559685
Record name 5-Bromo-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38696-20-7
Record name 5-Bromo-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture consisting of 5-bromo-2-iodopyrimidine (Bridge Organics, 10.0 g, 35.1 mmol), benzene boronic acid (Alfa Aesar, 4.25 g, 35.1 mmol), tetrakis(triphenylphosphine)palladium (Strem, 0.405 g, 0.351 mmol), toluene (150 mL), and a 2 M aqueous sodium carbonate solution (35 mL) was stirred at 115° C. (degrees Celsius) under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the mixture was partitioned between chloroform (250 mL) and brine (200 mL). The phases were separated and the organic phase was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give an orange oil (9.1 g). The crude product was purified by flash silica column chromatography. Elution through a 500-g Analogix® flash silica cartridge with 100% hexanes afforded the title intermediate as a white solid (3.15 g, 38% yield). Rf 0.69 with 9:1 v/v hexanes-ethyl acetate; 1H-NMR (400 MHz; CDCl3) δ 8.83 (s, 2H), 8.44-8.38 (m, 2H), 7.52-7.46 (m, 3H); MS (APCI+) m/z 236.9 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
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4.25 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
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0.405 g
Type
catalyst
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

To a degassed solution of phenylboronic acid (8.93 g, 73.22 mmol, 1.0 equiv; commercially available), 5-bromo-2-iodo-pyrimidine (20.86 g, 73.22 mmol, 1.0 equiv; commercially available) and tetrakis(triphenylphosphine) palladium(0) (0.85 g, 0.73 mmol, 0.01 equiv) in toluene (180 mL) was added Na2CO3 (15.52 g, 146.45 mmol, 2.0 equiv), dissolved in water (60 mL), and the reaction mixture heated to reflux. After 18 h, tetrakis(triphenylphosphine) palladium(0) (0.42 g, 0.37 mmol, 0.005 equiv) was added and the reaction mixture heated for an additional time period of 24 h. The solvent was removed under reduced pressure and the crude reaction product extracted from a sat. solution of NaCl (200 mL) with ethyl acetate (3×150 mL). The combined organic phases were dried over Na2SO4, concentrated by evaporation under reduced pressure and the crude material purified by silica column chromatography eluting with heptane/ethyl acetate (9:1) to provide 8.60 g (50%) of the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
15.52 g
Type
reactant
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
0.85 g
Type
catalyst
Reaction Step Four
Quantity
0.42 g
Type
catalyst
Reaction Step Five
Yield
50%

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-iodopyrimidine (285 mg, 1.0 mmol), potassium phosphate (637 mg, 3.0 mmol), phenylboronic acid (134 mg, 1.1 mmol) and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (73 mg, 0.1 mmol) in dioxane (5 mL) was heated to 120° C. for 20 minutes in a microwave. LC/MS analysis of the reaction indicated that the reaction was complete. DCM (10 mL) was added, and the precipitates removed by passing through a plug of celite. The filtrate was concentrated, and the crude residue purified by flash column chromatography, gradient elution (0 to 100%) hexane/ethyl acetate, to afford compound Int-1a as a white solid (201 mg, 86% yield). HPLC-MS tR=1.39 min (UV254 nm); mass calculated for formula C10H7BrN4 233.98, observed LCMS m/z 235.0 (M+H).
Quantity
285 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
637 mg
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
73 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic routes are available for preparing 5-bromo-2-phenylpyrimidine and its derivatives?

A1: this compound serves as a versatile building block for more complex structures. The research highlights its use in Suzuki cross-coupling reactions to create pyrimidine-containing oligo(arylene)s []. For example, reacting this compound with benzeneboronic acid under Suzuki conditions yields 2,5-diphenylpyrimidine []. Additionally, the research mentions that this compound can be further functionalized via a second Suzuki reaction, demonstrating its utility in building extended conjugated systems [].

Q2: How does the structure of this compound influence its properties and potential applications?

A2: The presence of the bromine atom in this compound allows for its participation in various coupling reactions, making it a valuable precursor for synthesizing diverse pyrimidine derivatives. These derivatives, such as the pyrimidine-fluorene hybrid systems, have potential applications in optoelectronics []. Notably, the planar structure of this compound, confirmed by X-ray crystallography, contributes to the interesting optoelectronic properties observed in its derivatives [].

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